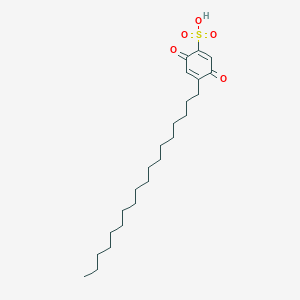
4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is a chemical compound characterized by its unique structure, which includes a long octadecyl chain attached to a dioxocyclohexa-diene ring with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid typically involves the self-condensation of diethyl acetonedicarboxylate, followed by oxidation with nitrogen oxides in the presence of Molecular Sieve 4A . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrogen oxides for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted sulfonic acid derivatives.
Scientific Research Applications
4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and dioxocyclohexa-diene ring. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
- 3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid
Uniqueness
4-Octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
92589-32-7 |
|---|---|
Molecular Formula |
C24H40O5S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-octadecyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C24H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-23(26)24(20-22(21)25)30(27,28)29/h19-20H,2-18H2,1H3,(H,27,28,29) |
InChI Key |
PEUVDZGENYDILP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=O)C(=CC1=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


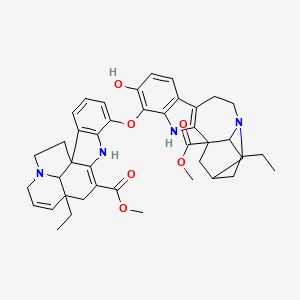

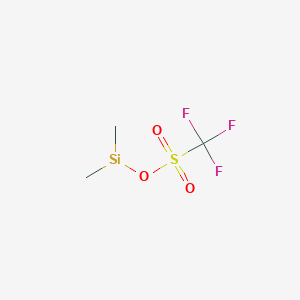

![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
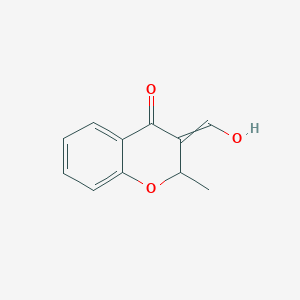
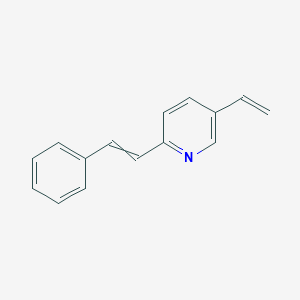
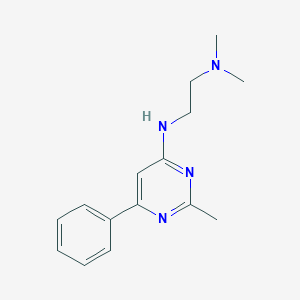
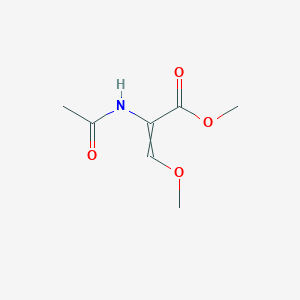

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
